molecular formula C9H11FO B1363519 1-Fluoro-3-isopropoxybenzene CAS No. 203115-93-9

1-Fluoro-3-isopropoxybenzene

Cat. No.: B1363519
CAS No.: 203115-93-9
M. Wt: 154.18 g/mol
InChI Key: INDGWZOOYLDIPO-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H11FO. It is a fluorinated aromatic ether, characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzene ring. This compound is a versatile building block in organic synthesis, often used in the preparation of various ligands and functionalized molecules .

Mechanism of Action

Target of Action

1-Fluoro-3-isopropoxybenzene is a versatile building block for the preparation of ligands . It has been used in the synthesis of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . These ligands can interact with a variety of biological targets, depending on their structure and functional groups.

Mode of Action

It is known to facilitate the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or activity.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to the targets of the ligands it helps synthesize. For instance, the formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles suggests involvement in pathways related to these compounds . .

Biochemical Analysis

Biochemical Properties

1-Fluoro-3-isopropoxybenzene plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other functionalized compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of complex structures. For example, it has been used in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the creation of new chemical entities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, facilitating the formation of new chemical entities. For instance, its role in the palladium-catalyzed formation of heteroarylaminooxazoles and heteroarylaminothiazoles involves the activation of palladium catalysts, which in turn promote the desired chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1-fluoro-3-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound after the reduction of the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Fluoro-3-isopropoxybenzene undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

2. Oxidation and Reduction Reactions:

3. Coupling Reactions:

Comparison with Similar Compounds

1-Fluoro-3-isopropoxybenzene can be compared with other fluorinated aromatic ethers, such as:

1. 1-Fluoro-2-isopropoxybenzene: 2. 1-Fluoro-4-isopropoxybenzene 3. 1-Fluoro-3-methoxybenzene

Uniqueness:

Properties

IUPAC Name

1-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGWZOOYLDIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372081
Record name 1-Fluoro-3-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203115-93-9
Record name 1-Fluoro-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203115-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-fluoro-phenol and isopropyl iodide were reacted to form 3-fluoro-isopropoxy-benzene which was reacted with nitric acid to obtain 2-isopropoxy-4-fluoro-nitro benzene which was reacted as in Example 1 to obtain 0-(4-nitro-3-isopropoxy-phenyl)-hydroxylamine melting at 104° C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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